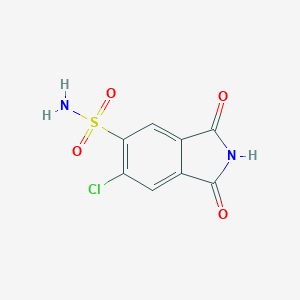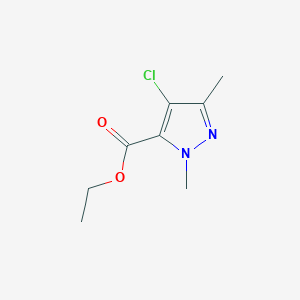
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C8H11ClN2O2 . It is a member of the pyrazole family, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI representation of the molecule isInChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3 . Chemical Reactions Analysis
Pyrazoles, including Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate is 202.64 g/mol . It has a topological polar surface area of 44.1 Ų and a complexity of 201 .Applications De Recherche Scientifique
Antiviral Research
Pyrazole derivatives have been identified as potent antiviral agents. The structural similarity of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate to other pyrazole compounds suggests its potential in antiviral activity. Researchers have synthesized various pyrazole derivatives that have shown inhibitory activity against influenza A and other viruses . This compound could be explored for its efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral medications.
Anti-inflammatory Applications
The pyrazole nucleus is known to possess anti-inflammatory properties. As such, Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate may serve as a precursor in synthesizing new anti-inflammatory drugs. Its modification through various chemical reactions could lead to the discovery of novel compounds with enhanced bioactivity and reduced side effects .
Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. The ability of Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate to act as a scaffold for creating new molecules makes it a valuable candidate for cancer research. It can be used to synthesize compounds that target specific pathways involved in cancer cell proliferation and survival .
Agricultural Chemistry
In the field of agriculture, pyrazole derivatives are utilized for their herbicidal properties. Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate could be employed to develop new herbicides that are more effective and environmentally friendly. Its structure allows for the creation of compounds that can selectively target weed species without harming crops .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, such as nucleophilic substitution or coupling reactions, to produce a wide array of pyrazole derivatives. These derivatives can have diverse applications in medicinal chemistry, materials science, and as intermediates in the synthesis of complex molecules .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives is well-documented. Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate could be used to synthesize new antimicrobial agents that combat resistant strains of bacteria and fungi. Research into its application could lead to breakthroughs in treating infectious diseases .
Propriétés
IUPAC Name |
ethyl 4-chloro-2,5-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGOQOITFUZNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560625 |
Source


|
| Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
CAS RN |
119169-63-0 |
Source


|
| Record name | Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


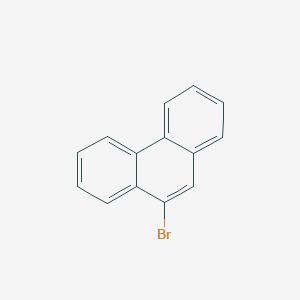





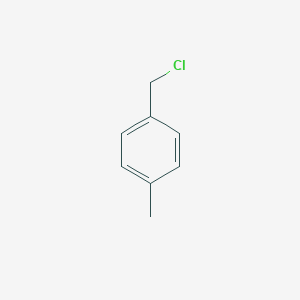
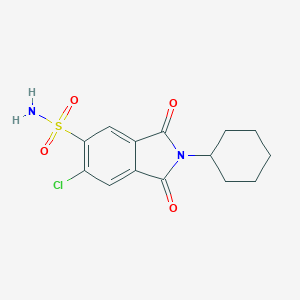
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)


